2-(4-Chlorophenyl)-2-hydroxyacetaldehyde
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Overview
Description
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyacetaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is typically carried out in an anhydrous solvent like diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-hydroxyacetic acid.
Reduction: 2-(4-Chlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-hydroxyacetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-hydroxyacetic acid: An oxidized form of the compound with similar chemical properties.
2-(4-Chlorophenyl)-2-hydroxyethanol: A reduced form with different reactivity.
4-Chlorobenzaldehyde: A precursor in the synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
34025-32-6 |
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Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5,8,11H |
InChI Key |
UQKYFRJARJXYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)O)Cl |
Origin of Product |
United States |
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